molecular formula C18H18INO B8154032 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole

5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole

Cat. No.: B8154032
M. Wt: 391.2 g/mol
InChI Key: ZKUNIROVMIGZGU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxy and iodo substituents on the indole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Studied for its role in modulating biological pathways and interactions with proteins.

Medicine:

  • Explored as a lead compound in drug discovery for the development of new therapeutic agents.
  • Potential applications in the treatment of bacterial infections and cancer.

Industry:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its ability to interact with hydrophobic pockets in proteins, while the iodo group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    5-Iodoindole: Lacks the benzyloxy and isopropyl groups, making it less hydrophobic and potentially less bioactive.

    5-Benzyloxyindole: Lacks the iodo group, which may reduce its reactivity in substitution reactions.

    3-Iodo-1-isopropylindole: Lacks the benzyloxy group, affecting its interaction with hydrophobic protein pockets.

Uniqueness: 5-(Benzyloxy)-3-iodo-1-isopropyl-1H-indole is unique due to the combination of the benzyloxy, iodo, and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-iodo-5-phenylmethoxy-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO/c1-13(2)20-11-17(19)16-10-15(8-9-18(16)20)21-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUNIROVMIGZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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